molecular formula C14H14O4 B8712864 (4Z,6Z,8E)-methyl 6-isopropyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate

(4Z,6Z,8E)-methyl 6-isopropyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate

Cat. No. B8712864
M. Wt: 246.26 g/mol
InChI Key: AIUSVDWWUJHIOV-UHFFFAOYSA-N
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Patent
US04912134

Procedure details

n-Butyraldehyde (61.5 g, 0.853 mole) and morpholine (61.9 g, 0.71 mole) are added to cooled ethanol (400 ml), and then the compound (5) (68 g, 0.276 mole) is added thereto. The obtained mixture is stirred and warmed to dissolve the solid substance homogeneously. It is heated under reflux for 8 hours, and then the solvent is distilled off under reduced pressure to precipitate an oily material. The obtained oily material is dissolved in benzene (450 ml), washed twice with the same volume of water, three times with 1N HCl (400 ml), and further twice with water (400 ml). The obtained benzene solution is passed through alumina (500 g), and the eluted solution is concentrated to obtain the compound (1) at a yield of 57.4 g, 81.2%. It is recrystallized in n-hexane to give the purified product (55 g) in the purple crystalline form.
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3]C.N1CCOCC1.[CH3:12][O:13][C:14]([C:16]1[C:20](=O)O[C:18]2=[CH:22][CH:23]=[C:24]([CH:27]([CH3:29])[CH3:28])[CH:25]=[CH:26][C:17]=12)=[O:15]>C(O)C>[CH3:12][O:13][C:14]([C:16]1[C:17]2[C:18]([CH:22]=[CH:23][C:24]([CH:27]([CH3:29])[CH3:28])=[CH:25][CH:26]=2)=[C:1]([CH2:2][CH3:3])[CH:20]=1)=[O:15]

Inputs

Step One
Name
Quantity
61.5 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
61.9 g
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
68 g
Type
reactant
Smiles
COC(=O)C1=C2C(OC1=O)=CC=C(C=C2)C(C)C
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The obtained mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid substance homogeneously
TEMPERATURE
Type
TEMPERATURE
Details
It is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to precipitate an oily material
DISSOLUTION
Type
DISSOLUTION
Details
The obtained oily material is dissolved in benzene (450 ml)
WASH
Type
WASH
Details
washed twice with the same volume of water, three times with 1N HCl (400 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the eluted solution is concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=C2C=CC(=CC=C12)C(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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